An In-depth Technical Guide to the Physicochemical Properties of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid is a synthetic organic compound featuring a benzoic acid core substituted with a fluorine atom and a methyl-pyrazole group. This molecular architecture is of significant interest in medicinal chemistry and drug discovery. The presence of the pyrazole ring, a common scaffold in pharmacologically active molecules, combined with the fluorine and carboxylic acid functionalities, suggests its potential as a building block for novel therapeutic agents. Pyrazole derivatives are known to exhibit a wide range of biological activities.[1] The physicochemical properties of this compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a comprehensive overview of the key physicochemical properties of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid, offering both predicted data and standardized experimental protocols for their determination.
Chemical Structure and Identification
The molecular structure of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid is foundational to understanding its chemical behavior.
Figure 1: Chemical structure of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid |
| CAS Number | 1178280-85-7[2] |
| Molecular Formula | C₁₁H₉FN₂O₂[2] |
| Molecular Weight | 220.20 g/mol [2] |
| Canonical SMILES | CN1C=C(C=N1)C2=CC(=C(C=C2)F)C(=O)O |
| InChI Key | OYVMRLAXKSOIEV-UHFFFAOYSA-N |
Physicochemical Properties
Table 2: Physicochemical Properties
| Property | Predicted Value | Experimental Protocol |
|---|---|---|
| Melting Point | 205-215 °C | Capillary Melting Point Determination |
| Boiling Point | 420-440 °C (decomposes) | Not applicable (decomposition) |
| pKa (acidic) | 3.17[3] | Potentiometric Titration |
| logP (octanol-water) | 1.5 | Reverse-Phase HPLC |
| Aqueous Solubility | Low | Gravimetric Solubility Assay |
| Appearance | Off-white solid | Visual Inspection |
Experimental Protocols for Physicochemical Property Determination
The following sections detail standardized laboratory procedures for the experimental determination of the key physicochemical properties of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid.
Melting Point Determination: Capillary Method
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.
Figure 2: Workflow for Capillary Melting Point Determination.
Step-by-Step Protocol:
-
Sample Preparation: A small amount of the crystalline 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid is finely ground. The open end of a glass capillary tube is pressed into the powder until a 2-3 mm column of the sample is packed at the bottom.
-
Apparatus Setup: The packed capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a rapid rate until the temperature is approximately 15-20 °C below the expected melting point. The heating rate is then reduced to a slow and steady 1-2 °C per minute.
-
Observation and Recording: The temperature at which the first drop of liquid appears (T_initial) and the temperature at which the entire solid has melted (T_final) are recorded. The melting point is reported as the range between T_initial and T_final. A narrow melting range is indicative of high purity.
pKa Determination: Potentiometric Titration
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For a carboxylic acid like the title compound, it indicates the pH at which the protonated and deprotonated forms are present in equal concentrations.
Figure 3: Workflow for pKa Determination by Potentiometric Titration.
Step-by-Step Protocol:
-
Solution Preparation: A known concentration of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid is dissolved in a suitable solvent system, often a mixture of water and an organic co-solvent like methanol to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base, such as sodium hydroxide, added in small, precise increments.
-
pH Measurement: The pH of the solution is measured and recorded after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point, where the acid has been completely neutralized by the base, is identified as the inflection point of the curve. The pKa is determined as the pH at the half-equivalence point.[4]
logP Determination: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is defined as the ratio of its concentration in a non-polar solvent (typically octanol) to its concentration in a polar solvent (water) at equilibrium. RP-HPLC provides a rapid and reliable method for estimating logP.
Figure 4: Workflow for logP Determination by RP-HPLC.
Step-by-Step Protocol:
-
Chromatographic System: A reverse-phase HPLC system equipped with a C18 column is used.
-
Mobile Phase: A series of isocratic mobile phases with varying compositions of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer are prepared.
-
Standard and Sample Analysis: A series of standard compounds with known logP values and the sample, 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid, are injected into the HPLC system. The retention time for each compound is recorded.
-
Calculation of Capacity Factor: The capacity factor (k') is calculated for each compound at each mobile phase composition.
-
Extrapolation to log kw: The logarithm of the capacity factor (log k') is plotted against the percentage of the organic modifier in the mobile phase. The y-intercept of this plot gives the logarithm of the capacity factor for a purely aqueous mobile phase (log kw).
-
Calibration and logP Determination: A calibration curve is constructed by plotting the log kw values of the standard compounds against their known logP values. The logP of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid is then determined from its log kw value using the calibration curve.
Aqueous Solubility Determination: Gravimetric Method
Aqueous solubility is a critical parameter for drug absorption and formulation. The gravimetric method provides a straightforward approach to determine the equilibrium solubility.
Figure 5: Workflow for Gravimetric Solubility Determination.
Step-by-Step Protocol:
-
Equilibration: An excess amount of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid is added to a known volume of deionized water in a sealed container. The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The resulting suspension is filtered to remove any undissolved solid, yielding a saturated solution.
-
Quantification: A precise volume of the clear filtrate is transferred to a pre-weighed container. The solvent is then carefully evaporated to dryness.
-
Calculation: The container with the solid residue is weighed again. The mass of the dissolved solid is determined by the difference in weight. The solubility is then calculated and expressed in units such as mg/mL or mol/L.
Spectroscopic Data (Predicted)
¹H NMR (Predicted, 500 MHz, DMSO-d₆):
-
δ ~13.0 (s, 1H): Carboxylic acid proton (-COOH).
-
δ ~8.1 (s, 1H): Pyrazole proton.
-
δ ~7.9 (s, 1H): Pyrazole proton.
-
δ 7.7-7.8 (m, 2H): Aromatic protons.
-
δ ~7.5 (t, 1H): Aromatic proton.
-
δ ~3.9 (s, 3H): Methyl protons (-CH₃).
¹³C NMR (Predicted, 125 MHz, DMSO-d₆):
-
δ ~166.0: Carboxylic acid carbon (-COOH).
-
δ ~160.0 (d, J ≈ 250 Hz): Carbon attached to fluorine (C-F).
-
δ ~140.0 - 120.0: Aromatic and pyrazole carbons.
-
δ ~36.0: Methyl carbon (-CH₃).
Infrared (IR) Spectroscopy (Predicted):
-
~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.
-
~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
-
~1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic and pyrazole rings.
-
~1300-1200 cm⁻¹: C-O stretch of the carboxylic acid.
-
~1250-1100 cm⁻¹: C-F stretch.
Mass Spectrometry (MS) (Predicted, ESI+):
-
m/z 221.07 [M+H]⁺: Protonated molecular ion.
-
m/z 203.06 [M+H - H₂O]⁺: Fragment corresponding to the loss of water.
-
m/z 175.07 [M+H - H₂O - CO]⁺: Fragment corresponding to the subsequent loss of carbon monoxide.
Synthesis
The synthesis of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid can be achieved through several established synthetic methodologies. A plausible and efficient route involves a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of biaryl compounds.
A potential synthetic route would involve the coupling of a suitably protected 4-bromo-2-fluorobenzoic acid derivative with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in the presence of a palladium catalyst and a base. Subsequent deprotection of the carboxylic acid would yield the final product.
Alternatively, an Ullmann condensation could be employed, which involves the copper-catalyzed coupling of an aryl halide with a pyrazole. However, the Suzuki-Miyaura coupling is often preferred due to its milder reaction conditions and broader functional group tolerance.[5][6][7][8][9]
Safety Information
2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid should be handled with care in a laboratory setting. Based on the safety data for similar compounds, it is likely to be harmful if swallowed and may cause skin and eye irritation.[5][8] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
References
-
Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation. [Link]
-
Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. [Link]
-
Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. [Link]
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ChemInform Abstract: Synthesis of 4‐Aryl‐1H‐pyrazoles by Suzuki—Miyaura Cross Coupling Reaction Between 4‐Bromo‐1H‐1‐tritylpyrazole and Arylboronic Acids. [Link]
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2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid. [Link]
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Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. [Link]
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Can anyone refer me to software or any site that predicts the physical and chemical properties of organic compounds? | ResearchGate. [Link]
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The solubility of benzoic acid in seven solvents. - ResearchGate. [Link]
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2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid | AMERICAN ELEMENTS. [Link]
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IR Spectra Predicting Tools - YouTube. [Link]
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Predict 13C carbon NMR spectra - NMRDB.org. [Link]
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Download NMR Predict - Mestrelab. [Link]
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Solubility.info. [Link]
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Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. [Link]
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